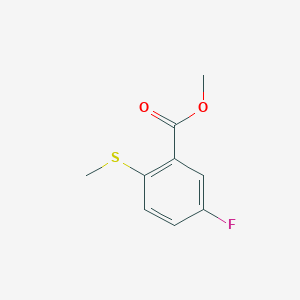

Methyl 5-fluoro-2-(methylthio)benzoate

CAS No.: 1879026-30-8

Cat. No.: VC11671639

Molecular Formula: C9H9FO2S

Molecular Weight: 200.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1879026-30-8 |

|---|---|

| Molecular Formula | C9H9FO2S |

| Molecular Weight | 200.23 g/mol |

| IUPAC Name | methyl 5-fluoro-2-methylsulfanylbenzoate |

| Standard InChI | InChI=1S/C9H9FO2S/c1-12-9(11)7-5-6(10)3-4-8(7)13-2/h3-5H,1-2H3 |

| Standard InChI Key | RRCCOZVVTBFBDJ-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=C(C=CC(=C1)F)SC |

| Canonical SMILES | COC(=O)C1=C(C=CC(=C1)F)SC |

Introduction

Structural and Chemical Properties

Molecular Architecture

The molecular formula of methyl 5-fluoro-2-(methylthio)benzoate is CHFOS, with a molecular weight of 200.23 g/mol. The compound’s structure integrates three key functional groups:

-

A methyl ester (-COOCH) at position 1,

-

A methylthio (-SMe) group at position 2,

-

A fluoro (-F) substituent at position 5.

This arrangement creates a sterically hindered aromatic system, with the electron-withdrawing fluoro and ester groups influencing the compound’s electronic distribution and reactivity .

Physicochemical Characteristics

While experimental data for methyl 5-fluoro-2-(methylthio)benzoate is scarce, properties can be inferred from structurally similar compounds:

The methylthio group enhances lipophilicity compared to oxygenated analogs, as evidenced by the higher LogP of methyl 5-fluoro-2-(trifluoromethyl)benzoate (LogP = 2.63) .

Synthesis and Reactivity

Synthetic Pathways

The synthesis of methyl 5-fluoro-2-(methylthio)benzoate likely involves sequential functionalization of a benzoic acid precursor:

-

S-Methylation: Introduction of the methylthio group via nucleophilic substitution or sulfide coupling.

-

Esterification: Reaction with methanol under acidic or enzymatic conditions to form the methyl ester.

-

Fluorination: Directed ortho-metalation or halogen exchange to install the fluoro substituent .

A representative route, adapted from triazine-benzoate syntheses , proceeds as follows:

-

S-Methylation of 2-mercapto-5-fluorobenzoic acid using methyl iodide.

-

Esterification with methanol and sulfuric acid.

-

Purification via silica gel chromatography (ethyl acetate/petroleum ether).

Reactivity Profile

-

Nucleophilic Aromatic Substitution: The fluoro group at position 5 is susceptible to displacement by strong nucleophiles (e.g., amines, alkoxides).

-

Oxidation: The methylthio group can oxidize to sulfoxide or sulfone derivatives under controlled conditions.

-

Hydrolysis: The ester hydrolyzes to 5-fluoro-2-(methylthio)benzoic acid in basic or enzymatic environments .

Applications in Drug Discovery

Pharmacological Building Block

Methyl 5-fluoro-2-(methylthio)benzoate serves as a key intermediate in synthesizing triazine derivatives with demonstrated antimicrobial and antiviral activity . For example, its structural analog, (R)-2-((3-(3-aminopiperidin-1-yl)-6-methyl-5-oxo-1,2,4-triazin-4(5H)-yl)methyl)-4-fluorobenzonitrile, exhibits potent inhibition of bacterial DNA gyrase .

Structure-Activity Relationships (SAR)

-

Fluoro Substituent: Enhances membrane permeability and metabolic stability .

-

Methylthio Group: Modulates electron density, improving binding affinity to hydrophobic enzyme pockets .

-

Ester Moiety: Acts as a prodrug group, hydrolyzing in vivo to the active carboxylic acid .

Analytical Characterization

Spectroscopic Data

-

H NMR (CDCl):

-

δ 7.85 (d, J = 8.5 Hz, 1H, H-6),

-

δ 7.45 (dd, J = 8.5, 2.5 Hz, 1H, H-4),

-

δ 7.30 (d, J = 2.5 Hz, 1H, H-3),

-

δ 3.90 (s, 3H, OCH),

-

δ 2.50 (s, 3H, SCH).

-

-

MS (ESI+): m/z 201.05 [M+H].

Chromatographic Methods

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume